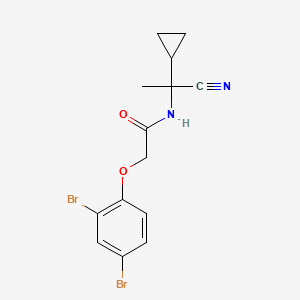![molecular formula C17H14N2O2S B2395474 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide CAS No. 59716-70-0](/img/structure/B2395474.png)
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide, also known as DPhOx, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the ability to bind to metal ions, inhibit certain enzymes, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide is its versatility in various scientific research applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research and development of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide, including its potential use as a therapeutic agent for the treatment of cancer and other diseases, its use as a catalyst for organic reactions, and its use as a fluorescence probe for the detection of metal ions. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide involves a multistep process that begins with the reaction of 2-aminobenzenethiol with 2-bromoacetophenone in the presence of a base to form 2-(4-bromophenylthio)aniline. This compound is then reacted with 2-bromoacetamide in the presence of a base to form this compound.
Scientific Research Applications
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide has shown potential in various scientific research applications, including as a fluorescence probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c18-14(20)11-22-17-19-15(12-7-3-1-4-8-12)16(21-17)13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHCQGHDHUOQIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)



![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2395403.png)




![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2395411.png)


